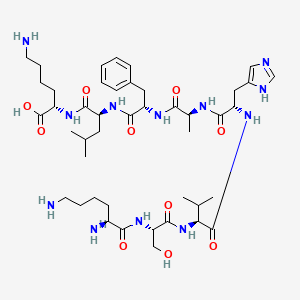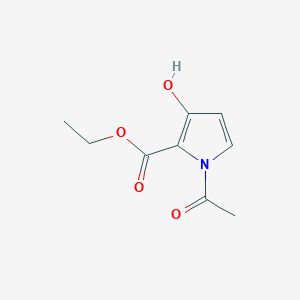![molecular formula C19H19ClO3S B14258928 Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester CAS No. 497172-12-0](/img/structure/B14258928.png)
Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenylpropyl group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester typically involves the reaction of 1-(4-chlorophenyl)-3-oxo-3-phenylpropyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester involves its interaction with specific molecular targets. The compound’s thioester group can undergo hydrolysis to release active thiol groups, which can interact with various enzymes and proteins, modulating their activity. The chlorophenyl and phenylpropyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine ethyl ester dihydrochloride: Shares structural similarities with the presence of a chlorophenyl group and an ethyl ester functional group.
Dicofol: Contains a chlorophenyl group and is used as an acaricide.
Uniqueness
Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
497172-12-0 |
|---|---|
Formule moléculaire |
C19H19ClO3S |
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
ethyl 2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]sulfanylacetate |
InChI |
InChI=1S/C19H19ClO3S/c1-2-23-19(22)13-24-18(15-8-10-16(20)11-9-15)12-17(21)14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3 |
Clé InChI |
MRHABCSLOWZSJQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid](/img/structure/B14258851.png)
![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)




![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)


![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)
![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)
![1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B14258943.png)
